![molecular formula C18H14N4O3S3 B2848302 (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide CAS No. 865176-17-6](/img/structure/B2848302.png)
(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide
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Overview
Description
(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide is a complex organic compound that belongs to the class of benzo[d]thiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the benzo[d]thiazole core: This can be achieved by the cyclization of 2-aminobenzenethiol with a suitable carboxylic acid derivative under acidic conditions.
Introduction of the allyl group: The allyl group can be introduced via a nucleophilic substitution reaction using allyl halides.
Formation of the ylidene linkage: This step involves the condensation of the benzo[d]thiazole derivative with an appropriate aldehyde or ketone under basic conditions to form the ylidene linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions can target the ylidene linkage or the sulfamoyl group, resulting in the formation of reduced analogs.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as halides, sulfonates, and organometallic compounds are used under conditions like reflux or microwave-assisted synthesis.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allyl group may yield epoxides, while reduction of the ylidene linkage can produce saturated derivatives.
Scientific Research Applications
Chemistry
In chemistry, (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Studies have shown that benzo[d]thiazole derivatives exhibit antimicrobial, anticancer, and anti-inflammatory activities, making them promising candidates for drug development.
Medicine
In medicine, this compound is explored for its therapeutic potential. Its ability to interact with various biological targets makes it a candidate for the treatment of diseases such as cancer, bacterial infections, and inflammatory disorders.
Industry
In the industrial sector, this compound finds applications in the development of advanced materials. Its electronic properties make it suitable for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in key biological pathways. For example, its anticancer activity may be attributed to its ability to inhibit certain kinases or disrupt DNA replication in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Benzo[d]thiazole-2-carboxamide: Lacks the allyl and sulfamoyl groups, resulting in different biological activities.
6-sulfamoylbenzo[d]thiazole: Contains the sulfamoyl group but lacks the ylidene linkage and allyl group.
3-allylbenzo[d]thiazole: Contains the allyl group but lacks the sulfamoyl group and ylidene linkage.
Uniqueness
(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-(3-prop-2-enyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)-1,3-benzothiazole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O3S3/c1-2-9-22-13-8-7-11(28(19,24)25)10-15(13)27-18(22)21-16(23)17-20-12-5-3-4-6-14(12)26-17/h2-8,10H,1,9H2,(H2,19,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGBNYFARFGXXGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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